molecular formula C19H17N5O2 B2388285 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034322-24-0

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2388285
CAS No.: 2034322-24-0
M. Wt: 347.378
InChI Key: XHOCFLTWLMXTIQ-UHFFFAOYSA-N
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Description

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of an indole moiety, a pyrrolidine ring, and a pyrazine ring. This unique structure may confer distinct biological activities and chemical properties that are not observed in simpler indole derivatives .

Biological Activity

3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structural features, including an indole moiety, a pyrrolidine ring, and a pyrazine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2}, with a molecular weight of 347.4 g/mol. The compound's structure features several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₇N₅O₂
Molecular Weight347.4 g/mol
CAS Number2034322-24-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism, which may lead to significant pharmacological effects.

Potential Targets:

  • Serotonin Receptors : Involved in mood regulation and cognitive functions.
  • Cyclin-dependent Kinases (CDKs) : The compound has demonstrated CDK inhibition, leading to cell cycle arrest and apoptosis in cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives based on indole and pyrrolidine have shown significant antiproliferative effects against various human tumor cell lines. The most active compounds in these studies acted as CDK inhibitors, causing cell cycle arrest at the G2/M phase and inducing apoptosis by preventing survivin phosphorylation .

Antiviral Activity

Research has indicated that compounds related to pyrazine and indole structures exhibit antiviral properties against several viruses. For example, certain indole derivatives have demonstrated efficacy against the hepatitis C virus (HCV), with some showing lower EC50 values compared to standard antiviral drugs like ribavirin .

Study 1: Indole Derivatives as CDK Inhibitors

A study published in PubMed investigated a series of indolyl derivatives that exhibited potent CDK inhibition. Among these, one compound showed significant growth reduction in malignant peritoneal mesothelioma cells, indicating that modifications to the indole structure can enhance biological activity .

Study 2: Antiviral Efficacy

Another study explored the antiviral efficacy of pyrazine derivatives against HCV. The results indicated that certain compounds had an EC50 value significantly lower than ribavirin, showcasing their potential as alternative therapeutic agents for viral infections .

Properties

IUPAC Name

3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOCFLTWLMXTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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